molecular formula C17H13N5O B14592518 5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one CAS No. 61108-94-9

5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one

Cat. No.: B14592518
CAS No.: 61108-94-9
M. Wt: 303.32 g/mol
InChI Key: YJOKWIKXXKJGJJ-UHFFFAOYSA-N
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Description

5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core linked to an aminonaphthalene moiety through a hydrazinyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzimidazole core with hydrazine or its derivatives.

    Coupling with Aminonaphthalene: The final step involves coupling the hydrazinyl-substituted benzimidazole with 2-aminonaphthalene under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazinyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the amino or hydrazinyl groups.

Scientific Research Applications

5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one: A structural isomer with the amino group at a different position on the naphthalene ring.

    2H-Benzimidazol-2-one, 5-[(2-amino-1-naphthalenyl)azo]-1,3-diazole: A related compound with an azo linkage instead of a hydrazinyl group.

Uniqueness

5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

61108-94-9

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

5-[(2-aminonaphthalen-1-yl)diazenyl]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H13N5O/c18-13-7-5-10-3-1-2-4-12(10)16(13)22-21-11-6-8-14-15(9-11)20-17(23)19-14/h1-9H,18H2,(H2,19,20,23)

InChI Key

YJOKWIKXXKJGJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)NC(=O)N4)N

Origin of Product

United States

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